Target Residence Time: 300-Fold Longer Binding Duration than Tazemetostat
Tulmimetostat exhibits an exceptionally prolonged target residence time on the PRC2 complex compared to the FDA-approved EZH2 inhibitor tazemetostat. This property ensures sustained target inhibition even after systemic clearance, enabling less frequent dosing or lower exposures to achieve equivalent pharmacodynamic effects [1]. The dissociation half-life (residence time, τ) measured by TR-FRET binding kinetics for tulmimetostat is approximately 96 days, compared to 0.32 days for tazemetostat, representing a ~300-fold difference [1]. The association rate constant (kon) is also moderately faster for tulmimetostat [1].
| Evidence Dimension | PRC2 complex binding kinetics: residence time (τ) and association rate (kon) |
|---|---|
| Target Compound Data | τ = 96 (±10) days; kon = 8.7 (±2) × 10^5 M⁻¹·s⁻¹ |
| Comparator Or Baseline | Tazemetostat: τ = 0.32 (±0.2) days; kon = 5.6 (±1) × 10^5 M⁻¹·s⁻¹ |
| Quantified Difference | Tulmimetostat residence time is ~300× longer (96 days vs. 0.32 days) |
| Conditions | TR-FRET assay measuring PRC2 complex binding; mean ± SD from ≥2 independent determinations |
Why This Matters
Longer target residence time predicts sustained pharmacodynamic response in vivo and may enable lower or less frequent dosing, a critical differentiator for researchers designing efficacy studies in xenograft models.
- [1] Keller PJ, et al. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers. Cancer Res. 2024;84(15):2501-2517. Figure 1B. View Source
